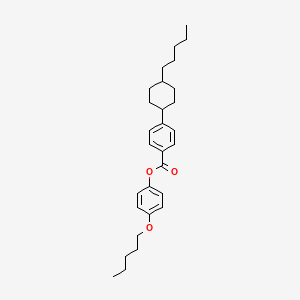

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate

Description

Structural Characterization of 4-(Pentyloxy)phenyl 4-(trans-4-Pentylcyclohexyl)benzoate

Molecular Geometry and Constitutional Analysis

This compound (CAS 84601-01-4) is a low-molecular-weight liquid crystal with a molecular formula of C₂₉H₄₀O₃ and a molecular weight of 436.63 g/mol . Its structure comprises two aromatic rings connected by an ester functional group, with distinct substituents at specific positions:

- Aromatic ring 1 : A phenyl group substituted with a pentyloxy chain (-OCH₂CH₂CH₂CH₂CH₃) at the para position.

- Aromatic ring 2 : A phenyl group substituted with a trans-4-pentylcyclohexyl group (a cyclohexane ring in the trans configuration with a pentyl side chain at the 4-position).

The ester linkage (-COO-) bridges the two aromatic systems, creating a rod-like geometry critical for liquid-crystalline behavior. The trans configuration of the cyclohexyl group ensures minimal steric hindrance, favoring ordered molecular packing in mesophases.

Key structural features :

| Feature | Description |

|---|---|

| Ester linkage | Central -COO- group connecting aromatic moieties |

| Pentyloxy substituent | -OCH₂CH₂CH₂CH₂CH₃ at para position on first phenyl ring |

| Trans-4-pentylcyclohexyl | Cyclohexane ring with pentyl group in trans configuration at position 4 |

The molecule’s geometry is optimized for negative dielectric anisotropy , a property exploited in liquid crystal displays (LCDs) for electrically controlled birefringence (ECB) and dynamic scattering effects.

Crystallographic Data and Conformational Isomerism

Crystallographic Properties

This compound exhibits smectic B (S_B) mesophase behavior, characterized by lamellar ordering with hexagonal in-plane molecular arrangement. The trans configuration of the cyclohexyl group stabilizes this phase through efficient molecular packing.

Thermodynamic transitions :

| Phase Transition | Temperature Range (°C) |

|---|---|

| Crystalline → Smectic B (S_B) | N/A (requires detailed DSC/POM studies) |

| S_B → Nematic (N) | N/A |

| N → Isotropic (I |

Properties

IUPAC Name |

(4-pentoxyphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-3-5-7-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)29(30)32-28-20-18-27(19-21-28)31-22-8-6-4-2/h14-21,23-24H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNNOFQXTSZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633038 | |

| Record name | 4-(Pentyloxy)phenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84601-01-4 | |

| Record name | 4-(Pentyloxy)phenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Acid Chloride Intermediate

The starting material is usually the corresponding 4-(pentyloxy)phenyl 4-benzoic acid. The acid is converted into its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

- Mix the 4-(pentyloxy)phenyl 4-benzoic acid with an excess of thionyl chloride.

- Heat under reflux for 30–40 minutes to ensure complete conversion.

- Remove excess thionyl chloride by distillation under reduced pressure.

This step activates the acid for subsequent esterification and is well-documented in liquid crystal compound syntheses.

Synthesis of trans-4-pentylcyclohexanol

The alcohol component, trans-4-pentylcyclohexanol, is prepared via catalytic hydrogenation of p-pentylphenol, followed by fractional distillation to enrich the trans-isomer.

- Catalytic hydrogenation converts the aromatic ring to a cyclohexane ring.

- Fractional distillation separates the trans and cis isomers, typically yielding a mixture with about 65% trans and 35% cis isomers.

- The trans isomer is preferred for its influence on the liquid crystalline phase behavior.

Esterification Reaction

The acid chloride is reacted with trans-4-pentylcyclohexanol in the presence of a base such as pyridine to neutralize the generated HCl and catalyze the reaction.

- Dissolve the acid chloride in an inert solvent such as toluene.

- Cool the solution and add it dropwise to a stirred mixture of trans-4-pentylcyclohexanol, pyridine, and toluene.

- Maintain the reaction temperature between 0°C and 60°C, often stirring for 30 minutes to 2 hours.

- Quench the reaction by pouring into an aqueous acidic mixture to remove pyridine salts.

- Separate the organic layer, wash with water and dilute sodium hydroxide solution, then dry and evaporate the solvent.

Purification

The crude ester is purified by recrystallization, often from ethanol or other suitable solvents, to obtain a colorless crystalline product with high purity necessary for liquid crystal applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, 30–40 min | Convert acid to acid chloride | Remove excess SOCl₂ by distillation |

| Alcohol preparation | Catalytic hydrogenation, fractional distillation | Obtain trans-4-pentylcyclohexanol | ~65% trans isomer content |

| Esterification | Acid chloride + trans-4-pentylcyclohexanol, pyridine, toluene, 0–60°C | Form ester bond | Stir 30 min to 2 h, neutralize HCl |

| Work-up and purification | Acidic aqueous quench, washing, recrystallization | Purify final ester | Recrystallize from ethanol |

Research Findings and Notes

- The stereochemistry of the cyclohexyl alcohol (trans isomer) is crucial for the liquid crystalline properties of the final ester.

- The use of pyridine as a base during esterification prevents side reactions and facilitates high yields.

- The acid chloride intermediate is sensitive and must be freshly prepared or stored under inert conditions to avoid hydrolysis.

- Recrystallization ensures removal of impurities that could disrupt the mesomorphic behavior.

- The described method aligns with procedures for similar compounds in patents and literature, ensuring chemical stability and suitable liquid crystal phase ranges.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate

- 4-(Pentyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate

- 4-(Pentyloxy)phenyl 4-(trans-4-hexylcyclohexyl)benzoate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of the pentyloxy group and the trans-4-pentylcyclohexyl moiety contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate, with the molecular formula C29H40O3, is a complex ester that has garnered interest in various fields, including organic synthesis, materials science, and potential biomedical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzoate group attached to a cyclohexyl ring, which is further connected to a phenyl ring substituted with a pentyloxy group. This unique structure may influence its biological interactions and properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H40O3 |

| Molecular Weight | 436.6 g/mol |

| CAS Number | 84601-01-4 |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. For example, it has been suggested that it could inhibit certain enzymes related to inflammatory processes, thereby exhibiting anti-inflammatory properties .

Potential Biological Activities

Synthesis and Characterization

The synthesis typically involves an esterification reaction between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-(pentyloxy)phenol using dehydrating agents such as dicyclohexylcarbodiimide (DCC) . Characterization methods include NMR spectroscopy and differential scanning calorimetry (DSC), which help elucidate the thermal properties and stability of the compound.

Biological Assays

While direct assays on this compound are scarce, related studies provide insights:

- In Vitro Testing : Similar compounds have been tested for cytotoxicity using various cell lines, showing varying degrees of effectiveness against cancer cells .

- Liquid Crystal Behavior : Research indicates that compounds with similar structures exhibit distinct thermal transitions critical for LCD applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate with high purity?

Methodological Answer:

The compound is synthesized via a two-step esterification process:

Trans-4-pentylcyclohexylbenzoic acid is first prepared by Friedel-Crafts acylation of trans-4-pentylcyclohexane with benzoyl chloride, followed by purification via recrystallization in ethanol .

The acid is then esterified with 4-(pentyloxy)phenol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane.

Purification involves column chromatography (silica gel, hexane/ethyl acetate 9:1) and vacuum drying to achieve >98% purity (confirmed by HPLC) .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate).

- Avoid moisture to prevent hydrolysis of the ester bond .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR Spectroscopy:

- Mass Spectrometry (EI-MS):

- Molecular ion peak at m/z 452.6 (calculated for C₃₁H₄₄O₃) .

Advanced: How can phase transitions and mesomorphic behavior be systematically studied?

Methodological Answer:

- Differential Scanning Calorimetry (DSC):

- Polarized Optical Microscopy (POM):

- X-Ray Diffraction (XRD):

Data Contradictions:

- Some studies report nematic phases only above 140°C, likely due to alkyl chain length variations in analogs .

Advanced: What computational approaches predict the compound’s mesomorphic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Quantitative Structure-Property Relationship (QSPR):

Validation:

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards:

- Safety Measures:

Advanced: How do structural modifications (e.g., alkyl chain length) impact thermal stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.